

Preliminary studies on Stachyose tetrahydrate's health benefits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

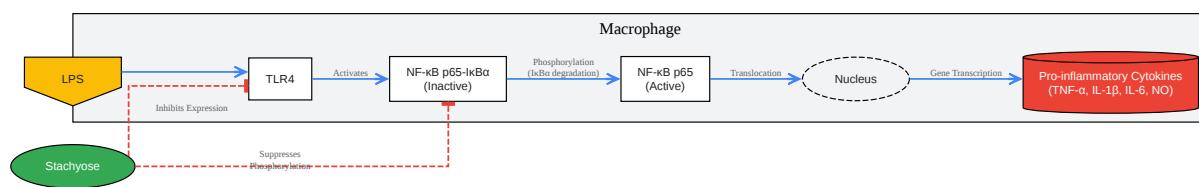
Compound Name: *Stachyose tetrahydrate*

Cat. No.: *B1148405*

[Get Quote](#)

An In-depth Technical Guide on the Preliminary Health Benefits of **Stachyose Tetrahydrate**

Introduction


Stachyose is a naturally occurring tetrasaccharide, a functional oligosaccharide composed of two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit.^{[1][2]} It is found in various plants, including legumes like soybeans and green beans.^{[1][3]} As a prebiotic, stachyose is resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it selectively promotes the growth of beneficial gut bacteria.^{[1][3][4]} This targeted fermentation by the gut microbiota is believed to be the primary mechanism behind its various health benefits.^[5] This technical guide provides a comprehensive overview of the preliminary scientific studies on the health benefits of stachyose, focusing on its anti-inflammatory, metabolic, and gut-modulating properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Effects

Preliminary studies, both *in vitro* and *in vivo*, have demonstrated the anti-inflammatory potential of stachyose. The primary mechanism identified is the inhibition of the Toll-like receptor 4 (TLR4)/NF- κ B signaling pathway.^[6]

Mechanism of Action: Inhibition of TLR4/NF- κ B Signaling

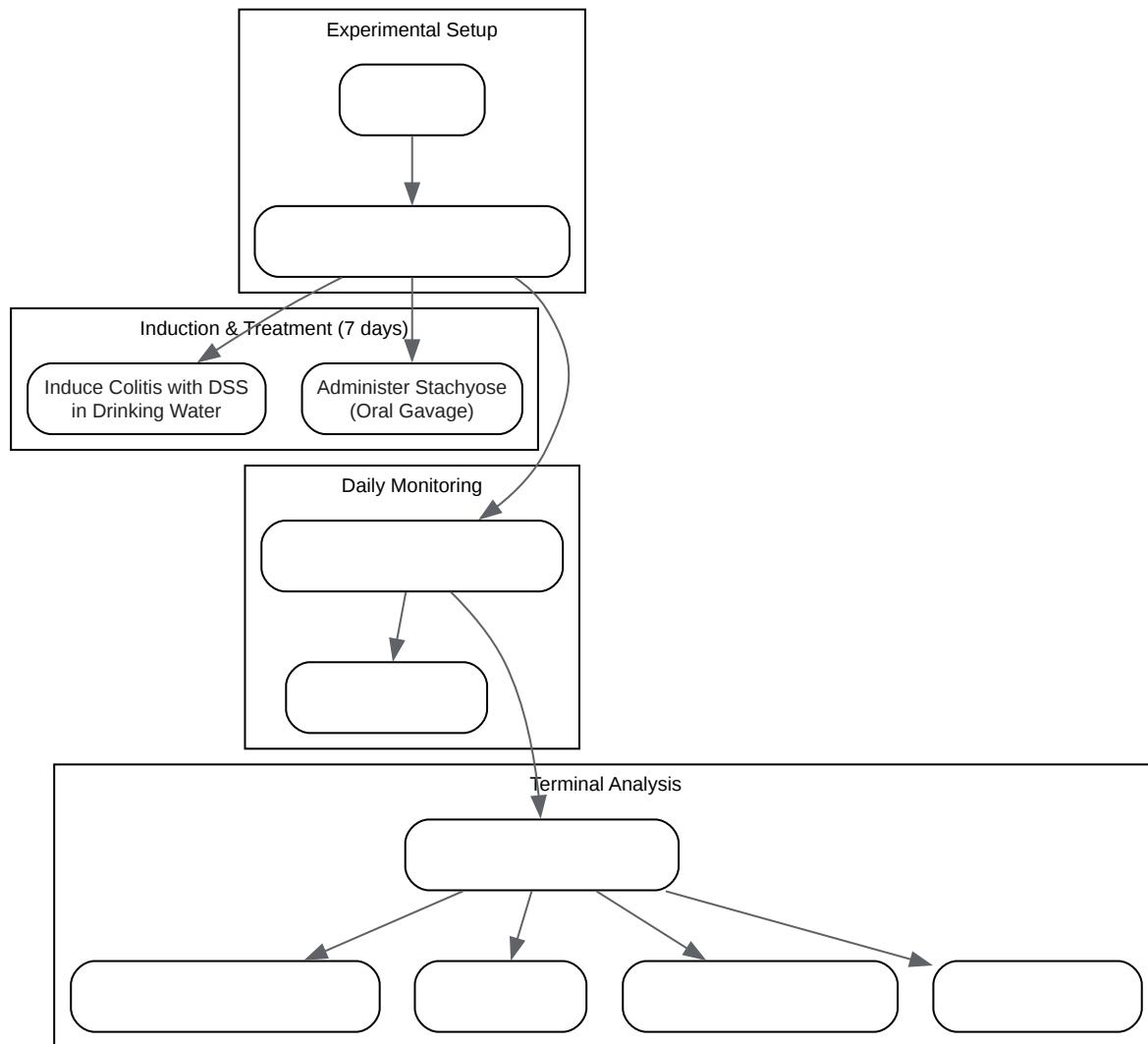
Stachyose has been shown to suppress the expression of TLR4 and the phosphorylation of the nuclear factor- κ B (NF- κ B) p65 subunit.[6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. In models of ulcerative colitis, stachyose treatment significantly alleviated symptoms and inhibited the production of inflammatory cytokines.[6][7]

[Click to download full resolution via product page](#)

Caption: Stachyose inhibits the LPS-induced TLR4/NF-κB signaling pathway.

Quantitative Data on Inflammatory Markers

The anti-inflammatory effects of stachyose have been quantified in various experimental models.


Experimental Model	Treatment	Inflammatory Marker	Result	Citation
LPS-stimulated RAW264.7 macrophages	Stachyose	Nitric Oxide (NO) secretion	Dose-dependent inhibition	[6]
LPS-stimulated RAW264.7 macrophages	Stachyose	Pro-inflammatory cytokines (IL-1 β , IL-6, TNF- α)	Dose-dependent inhibition	[6]
DSS-induced colitis in mice	Stachyose	Inflammatory cytokines (serum)	Significant inhibition	[7]
HFD/STZ-induced diabetic rats	Stachyose	Serum LPS, pancreatic IL-6, TNF- α mRNA expression	Significant decrease	[8]

Experimental Protocol: In Vivo Anti-Inflammatory Study

A representative experimental protocol for evaluating the anti-inflammatory effects of stachyose in a dextran sodium sulfate (DSS)-induced colitis mouse model is detailed below.[6][7]

- Animal Model: Male BALB/c mice are used.
- Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in drinking water for 7 days.
- Treatment Groups: Mice are randomly divided into groups:
 - Control group (no DSS, no treatment).
 - DSS model group (DSS + vehicle).
 - Stachyose treatment groups (DSS + varying doses of stachyose, e.g., low, medium, high, administered orally).

- Parameters Monitored:
 - Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
 - At the end of the experiment, colon length and weight are measured.
- Analysis:
 - Histological Analysis: Colon tissue samples are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.[6][7]
 - Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in serum or colon tissue homogenates are measured using ELISA.[6][7]
 - Myeloperoxidase (MPO) Activity: MPO activity in the colon is measured as an indicator of neutrophil infiltration.[6]
 - Western Blot/PCR: Expression levels of proteins and genes in the TLR4/NF- κ B pathway (TLR4, p-p65) are analyzed in colon tissues.[6]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the DSS-induced colitis mouse model.

Modulation of Gut Microbiota

Stachyose is a well-established prebiotic that beneficially alters the composition of the gut microbiota.^[7] It promotes the growth of health-associated bacteria and can inhibit the proliferation of potential pathogens.

Prebiotic Effects

Stachyose stimulates the growth of beneficial bacteria, particularly *Bifidobacterium* and *Lactobacillus*.^{[7][9][10][11]} Studies have also shown it increases the abundance of *Akkermansia*, a bacterium associated with improved gut barrier function and metabolic health.^{[7][12]} By fermenting stachyose, these bacteria produce short-chain fatty acids (SCFAs), which can lower intestinal pH, inhibit pathogens, and provide energy for colonocytes.^[13]

Quantitative Data on Gut Microbiota Changes

Study Population/Model	Treatment	Key Bacterial Changes	Citation
Healthy Human Adults	5 g/day DSG* for 14 days	↑ Bifidobacteria, ↑ Lactobacilli, ↓ Clostridium perfringens	[11][14]
DSS-induced colitis in mice	Stachyose	↑ Akkermansia, ↑ Lactobacillus	[7]
Obese Children (in vitro fermentation)	Stachyose	↑ Bifidobacterium, ↑ Faecalibacterium, ↓ Escherichia-Shigella	[10]
HFD-induced hyperlipidemic mice	Stachyose	↑ Akkermansia	[12]
T2D rats	Stachyose	↑ Phascolarctobacterium, Bilophila, Oscillospira	[8]

*DSG: Deshipu stachyose granules, a stachyose-enriched α -galacto-oligosaccharide mixture.

Metabolic Regulation

Stachyose has shown promise in managing metabolic disorders such as hyperlipidemia and hyperglycemia, often associated with obesity and type 2 diabetes.

Effects on Hyperlipidemia and Hyperglycemia

In high-fat diet (HFD)-induced obese mice, stachyose supplementation, particularly in combination with isoflavones, effectively prevented body weight gain, fat accumulation, dyslipidemia, and hyperglycemia.[15] It significantly reduced serum levels of total cholesterol

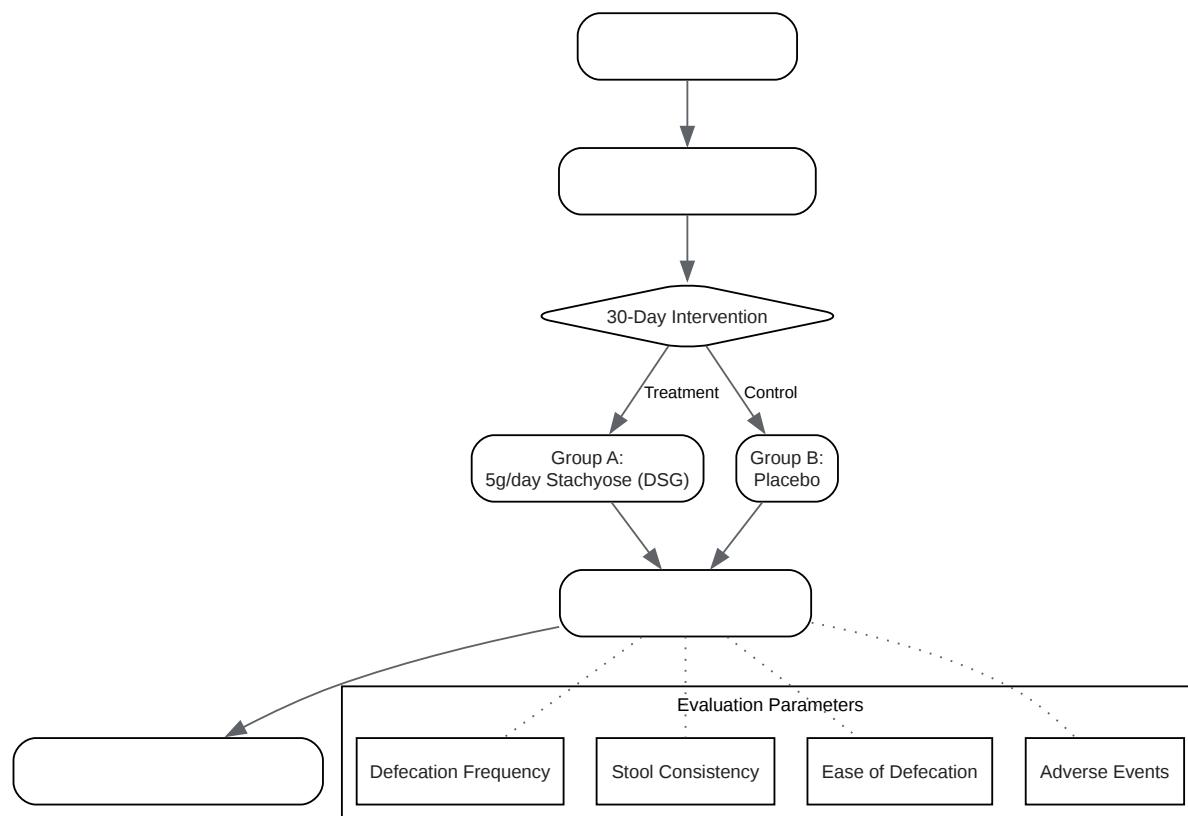
(TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[\[12\]](#)[\[15\]](#) The mechanism is partly attributed to its modulation of the gut microbiota and regulation of metabolic pathways like phenylalanine metabolism.[\[12\]](#)

Quantitative Data on Metabolic Parameters

Experimental Model	Treatment	Key Metabolic Parameters	Result	Citation
HFD-fed mice	Stachyose + Isoflavones	Body weight gain, adipose tissue	Significant reduction	[15]
HFD-fed mice	Stachyose + Isoflavones	Serum TC, TG, LDL-C	Significant decrease	[15]
HFD-fed hyperlipidemic mice	Stachyose (high dose)	Serum TG, TC, LDL-C	Significant decrease	[12]
HFD-fed hyperlipidemic mice	Stachyose (high dose)	Serum HDL-C	Significant increase	[12]
T2D KKAY mice	Stachyose + Berberine	Blood glucose, insulin resistance	Improved more than berberine alone	[16]

Improvement of Gastrointestinal Function

Clinical studies have validated the efficacy of stachyose in improving bowel function, particularly in individuals with constipation.

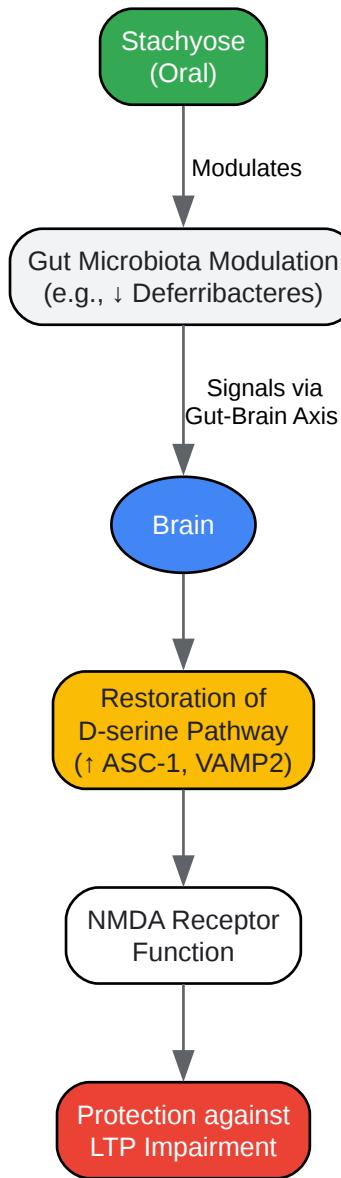

Mechanism of Action

As a soluble dietary fiber, stachyose can increase intestinal motility and the moisture content of feces by altering osmotic pressure within the gut.[\[1\]](#) This leads to softer stools and more frequent bowel movements, effectively relieving constipation.[\[1\]](#)[\[14\]](#)

Clinical Trial Protocol: Functional Constipation Study

A representative protocol from a human intervention study on constipated patients is outlined below.[11][14]

- Study Population: Patients diagnosed with functional constipation.
- Study Design: A randomized, placebo-controlled trial.
- Intervention:
 - Treatment Group: Receives 5 g/day of stachyose-enriched α -galacto-oligosaccharides (DSG).
 - Placebo Group: Receives a placebo.
 - Duration: 30 days.
- Efficacy Assessment: Bowel function is evaluated based on:
 - Defecation frequency (bowel movements per week).
 - Stool consistency (using a standardized scale, e.g., Bristol Stool Scale).
 - Ease of defecation (subjective scoring).
- Safety Assessment: Monitoring for any adverse effects throughout the study.[11][14]


[Click to download full resolution via product page](#)

Caption: Workflow for a human clinical trial on functional constipation.

Neuroprotection via the Gut-Brain Axis

Emerging research suggests stachyose may exert neuroprotective effects through the gut-brain axis. In a mouse model of corticosterone-induced stress, oral administration of stachyose protected against the impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.^[17] This effect was linked to its ability to modulate gut

microbiota and restore the D-serine metabolic pathway in the brain, which is crucial for NMDA receptor function.[17]

[Click to download full resolution via product page](#)

Caption: Logical flow of stachyose's effect on the gut-brain axis.

Conclusion

Preliminary studies provide compelling evidence for the health benefits of **stachyose tetrahydrate**. Its primary role as a prebiotic allows it to beneficially modulate the gut microbiota, which in turn mediates its anti-inflammatory, metabolic-regulating, and

neuroprotective effects. The consistent findings across in vitro, animal, and human studies highlight its potential as a therapeutic agent or functional food ingredient for conditions related to gut dysbiosis, inflammation, metabolic syndrome, and constipation. Further large-scale clinical trials are warranted to confirm these benefits and establish optimal dosages for specific health applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Page loading... [guidechem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stachyose tetrahydrate | Oligosaccharide | Products | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]
- 10. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of clinical safety and beneficial effects of stachyose-enriched α -galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of clinical safety and beneficial effects of stachyose-enriched α -galacto-oligosaccharides on gut microbiota and bowel function in humans - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Non-digestive stachyose enhances bioavailability of isoflavones for improving hyperlipidemia and hyperglycemia in mice fed with high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAY Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stachyose Alleviates Corticosterone-Induced Long-Term Potentiation Impairment via the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary studies on Stachyose tetrahydrate's health benefits]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1148405#preliminary-studies-on-stachyose-tetrahydrate-s-health-benefits\]](https://www.benchchem.com/product/b1148405#preliminary-studies-on-stachyose-tetrahydrate-s-health-benefits)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com